2-(Dimethylphosphoryl)pyridine-4-carbaldehyde
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Overview
Description
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is an organic compound that contains both a phosphoryl group and a heterocyclic pyridine ring. This compound is significant in organic synthesis, particularly in the fields of phosphorus chemistry and heterocyclic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde typically involves the reaction of dimethylphosphoramidite with the corresponding pyridine aldehyde. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phosphoryl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: 2-(Dimethylphosphoryl)pyridine-4-carboxylic acid.
Reduction: 2-(Dimethylphosphoryl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 2-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- 4-(Dimethylphosphoryl)pyridine-2-carbaldehyde
Uniqueness
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is unique due to its specific positioning of the phosphoryl and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and interaction profiles compared to its isomers, making it valuable for targeted synthetic applications and research studies .
Properties
Molecular Formula |
C8H10NO2P |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-dimethylphosphorylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-5-7(6-10)3-4-9-8/h3-6H,1-2H3 |
InChI Key |
KWBFDCLZOQDFGI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C=O |
Origin of Product |
United States |
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